Isoxanthohumol ((-)-Isoxanthohumol) is a prenylated flavonoid primarily found in hops (Humulus lupulus L.), a key ingredient in beer. [, , , , , ] It is formed through the thermal isomerization of xanthohumol, another prenylated flavonoid abundant in hops, during the brewing process. [, , , , ] Isoxanthohumol exhibits diverse biological activities, making it a subject of significant interest in scientific research. [, , , , ] Notably, it demonstrates antioxidant, antiproliferative, antifungal, and phytoestrogenic properties. [, , , , , , , ] These properties underpin its potential applications in various fields, including pharmaceuticals, nutraceuticals, and agriculture. [, , , , , ]
(2S)-Isoxanthohumol is primarily sourced from the hop plant, Humulus lupulus, which is extensively used in brewing beer. It belongs to the class of flavonoids, specifically categorized as a flavanone due to its chromane structure. The systematic name for this compound is (S)-7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-en-1-yl)chroman-4-one, and its molecular formula is with a molecular weight of 354.40 g/mol .
The synthesis of (2S)-Isoxanthohumol can be approached through various methods:
The molecular structure of (2S)-Isoxanthohumol features several key components:
The stereochemistry at the C-2 position is crucial for its biological activity, with the (2S) configuration being associated with specific pharmacological effects .
(2S)-Isoxanthohumol can participate in various chemical reactions:
The mechanism of action for (2S)-Isoxanthohumol involves several pathways:
(2S)-Isoxanthohumol possesses several notable physical and chemical properties:
(2S)-Isoxanthohumol has a variety of scientific applications:
(2S)-Isoxanthohumol [(2S)-IX] originates exclusively in the lupulin glands (peltate glandular trichomes) of female hop inflorescences (Humulus lupulus L., Cannabaceae). These specialized structures function as biochemical factories where membrane-bound enzymes coordinate sequential modifications to convert phenylpropanoid and terpenoid precursors into bioactive prenylflavonoids [7] [8]. The biosynthesis initiates with the condensation of p-coumaroyl-CoA and three malonyl-CoA units catalyzed by chalcone synthase (CHS_H1), a type III polyketide synthase highly expressed in glandular trichomes. This yields naringenin chalcone, the foundational flavonoid scaffold [8].
A pivotal enzymatic step involves prenylation at the C6' position of naringenin chalcone, mediated by a yet unidentified aromatic prenyltransferase. This enzyme utilizes dimethylallyl diphosphate (DMAPP) derived from the plastidial methylerythritol phosphate (MEP) pathway to generate desmethylxanthohumol. Transcriptome analyses of lupulin glands reveal abundant expression of MEP pathway genes (100 ESTs), contrasting with minimal representation of the cytosolic mevalonate pathway (10 ESTs), confirming the plastidial origin of prenyl moieties [8]. The final step requires O-methylation at the 6'-hydroxy group of desmethylxanthohumol, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT1). OMT1 demonstrates strict regioselectivity for desmethylxanthohumol, producing xanthohumol as the immediate precursor of (2S)-IX [8].
Table 1: Key Enzymes in (2S)-Isoxanthohumol Precursor Biosynthesis in Lupulin Glands
Enzyme | Gene/EST Abundance | Function | Subcellular Localization |
---|---|---|---|
Chalcone Synthase (CHS_H1) | 15 ESTs | Condensation of p-coumaroyl-CoA & malonyl-CoA | Cytosol |
MEP Pathway Enzymes | 100 ESTs | Synthesis of IPP/DMAPP | Plastid |
Valerophenone Synthase | 339 ESTs | Bitter acid biosynthesis | Cytosol |
OMT1 | Highly expressed | 6'-O-Methylation of desmethylxanthohumol | Cytosol |
Cyclization of xanthohumol to isoxanthohumol occurs spontaneously under physiological conditions via intramolecular Michael addition, facilitated by the alkaline pH (pH 8.0–8.5) within lupulin glands. This process generates a racemic mixture of (2R)- and (2S)-isoxanthohumol enantiomers. The (2S) configuration arises from stereoselective nucleophilic attack at the α,β-unsaturated ketone system, though enzymatic chaperoning may influence enantiomeric ratios [7] [9].
Xanthohumol serves as the direct biosynthetic precursor for (2S)-IX through acid- or base-catalyzed cyclization. This intramolecular rearrangement is non-enzymatic and occurs readily under conditions prevalent during hop processing and beer brewing [7] [9]. The mechanism involves nucleophilic attack by the 2'-hydroxyl group of the B-ring on the electrophilic β-carbon of the chalcone's α,β-unsaturated ketone system (Michael addition). This results in heterocyclic ring closure, forming the chiral flavanone structure with a new stereocenter at C-2.
Kinetics and Stereochemistry:The cyclization proceeds with approximate first-order kinetics. Under brewing conditions (wort boiling, pH ~5.2–5.5, 100°C), up to 90% of xanthohumol can isomerize within 60 minutes. However, the reaction favors the thermodynamically stable (2S) enantiomer, typically yielding a 55:45 to 60:40 ratio of (2S):(2R)-IX. This modest enantiomeric excess suggests limited stereochemical control during non-enzymatic cyclization [7].
Table 2: Xanthohumol (XN) Conversion to Isoxanthohumol (IX) Under Different Conditions
Condition | pH | Temperature (°C) | Time (min) | XN Conversion (%) | (2S):(2R)-IX Ratio |
---|---|---|---|---|---|
Wort Boiling | 5.2–5.5 | 100 | 60 | 80–90% | ~55:45 |
Alkaline Isomerization | 13–14 | 25 | 90 | >95% | ~60:40 |
Glandular pH | 8.0–8.5 | 25 | Continuous | Variable | ~60:40 |
Sources and Occurrence:While hop cones contain only trace amounts of preformed (2S)-IX (0.01–0.03% dw), beer represents a significant dietary source due to extensive xanthohumol cyclization during brewing. (2S)-IX concentrations range from 0.2–4 mg/L in commercial beers, with higher levels observed in strong ales and stout beers due to prolonged heating and higher hop loads [1] [7]. Spent hops—a byproduct of supercritical CO₂ extraction of bitter acids—contain residual xanthohumol (up to 2% dw) that can be alkaline-isomerized (KOH, pH 13–14, 25°C) to yield (2S)-IX-rich precipitates (up to 5 g IX/L) suitable for purification [3] [5].
(2S)-Isoxanthohumol undergoes significant biotransformation by intestinal microbiota, primarily via O-demethylation at the 7-position to yield the potent phytoestrogen (8S)-8-prenylnaringenin [(8S)-8-PN]. This conversion exemplifies the critical role of gut microbial metabolism in activating dietary prenylflavonoids [1] [3].
Key Microbial Catalysts:Eubacterium limosum (reclassified as Blautia limosa) is the primary bacterium identified for this O-demethylation. It utilizes a cobalamin-dependent methyltransferase system linked to the Wood-Ljungdahl pathway, where the methyl group from (2S)-IX is transferred to tetrahydrofolate, ultimately forming acetate and ATP [1] [3]. This pathway enables energy conservation during growth under anaerobic conditions:$$\text{(2S)-Isoxanthohumol} + \text{H}4\text{Folate} \xrightarrow{\text{E. limosum}} \text{(8S)-8-Prenylnaringenin} + \text{CH}3\text{-H}_4\text{Folate}$$Strain selection is critical, as only specific strains (e.g., E. limosum LMG P-23546) achieve >90% conversion efficiency of (2S)-IX to (8S)-8-PN within 24 hours under optimal conditions [1] [5]. Recent research also implicates Blautia spp. (B. producta, B. schinkii, B. coccoides) in this demethylation, expanding the known microbial converters [10].
Interindividual Variability and Modulation:Human fecal incubation studies demonstrate significant variability in (2S)-IX conversion efficiency:
Table 3: Microbial Conversion Parameters for (2S)-IX to (8S)-8-PN
Bacterial System | Substrate | Optimal pH | Time (h) | Conversion Efficiency | Key Challenges |
---|---|---|---|---|---|
Live E. limosum | Pure (2S)-IX | 7.0 | 24–48 | Up to 90% | Inhibited by spent hop extracts |
Resting Cells | Spent hop-derived IX | 7.8–8.0 | 12–24 | 70–85% | Requires complex nutrient media |
Human Fecal Microbiota | (2S)-IX | 6.5–7.5 | 48 | 0–36% (interindividual) | Strain abundance variability |
Physiological Impact:Microbial conversion drastically increases systemic exposure to (8S)-8-PN. While beer contains only 0.01–0.1 mg/L (8S)-8-PN, gut microbiota can elevate in vivo concentrations >10-fold by activating the far more abundant (2S)-IX (2–4 mg/L in beer) [1] [7]. This underscores the importance of gut microbial dynamics in determining the biological effects of hop-derived prenylflavonoids.
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